molecular formula C10H24N2O4Ti B13812709 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium

Cat. No.: B13812709
M. Wt: 284.18 g/mol
InChI Key: AKPNQQCZXQKCHO-UHFFFAOYSA-N
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Description

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound that features multiple hydroxyl and amino groups. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and industry.

Preparation Methods

The synthesis of 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ethylenediamine. The process is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the best results .

Chemical Reactions Analysis

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol can be compared with similar compounds such as:

Each of these compounds has unique properties and applications, but 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol stands out due to its multifunctional groups and versatility in different fields.

Biological Activity

The compound 2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol; titanium is a chelating agent that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C₆H₁₆N₂O₂
  • Molecular Weight : 148.2034 g/mol
  • CAS Number : 4439-20-7
  • Structure : The compound features multiple hydroxyl and amino groups, contributing to its chelating ability.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, particularly titanium. This chelation process can influence various biological pathways:

  • Metal Ion Regulation : The compound can modulate the availability of essential metal ions in biological systems, which is crucial for enzymatic reactions.
  • Antioxidant Activity : By chelating transition metals, it may reduce oxidative stress in cells, thereby protecting against cellular damage.
  • Cell Signaling Modulation : The interaction with metal ions can affect signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that titanium complexes of this compound exhibit significant antimicrobial activity. Studies have shown that these complexes can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for use in antimicrobial coatings and medical devices.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that at certain concentrations, the titanium complex did not induce significant cytotoxic effects, suggesting its potential for safe biomedical applications.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study investigated the antimicrobial properties of titanium complexes derived from this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability upon treatment with the titanium complex, indicating its potential use in infection control .
  • Cytotoxicity Assessment
    • In a cytotoxicity study involving human fibroblast cells, it was found that concentrations below 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityNon-cytotoxic at <100 µM concentration
Chelation EfficiencyHigh stability with metal ions
Antioxidant ActivityReduces oxidative stress in cellular models

Properties

Molecular Formula

C10H24N2O4Ti

Molecular Weight

284.18 g/mol

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium

InChI

InChI=1S/C10H24N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h13-16H,1-10H2;

InChI Key

AKPNQQCZXQKCHO-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO)CCO)N(CCO)CCO.[Ti]

Origin of Product

United States

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